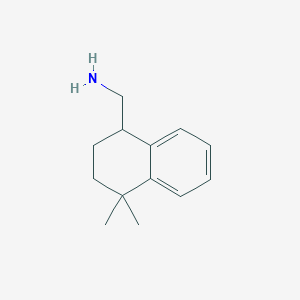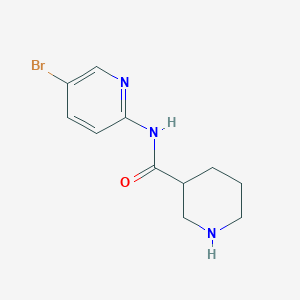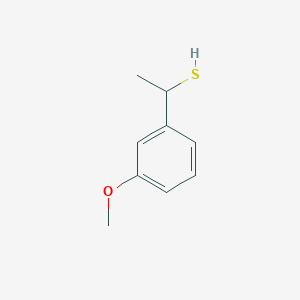
(4,4-二甲基-1,2,3,4-四氢萘-1-基)甲胺
描述
“(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” is a chemical compound with the CAS Number: 1096815-91-6 . It has a molecular weight of 189.3 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (4,4-dimethyl-1,2,3,4-tetrahydro-1-naphthalenyl)methanamine . The InChI code for this compound is 1S/C13H19N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 189.3 .科学研究应用
强效且选择性的 σ 配体
- 研究表明,3,3-二甲基-N-[ω-(四氢萘-1-基)烷基]哌啶的衍生物显示出作为 σ1 或 σ2 配体的高效性和选择性。这些化合物,包括 (+)-22 和化合物 29 和 31,已被发现对 σ 受体具有很高的亲和力和选择性,这在神经药理学中可能很重要 (Berardi 等,1998)。
癌症研究中的抗增殖活性
- 一项从取代的 1-氨基四氢萘合成脲和磺酰胺的研究表明,3-(5-甲氧基-1,2,3,4-四氢萘-1-基)-1,1-二甲基脲等化合物对人神经胶质瘤和前列腺癌细胞系表现出显着的细胞毒性活性。这表明在抗癌治疗中具有潜在应用 (Özgeriş 等,2017)。
分子结构研究
- 对各种 1,2,3,4-四氢萘的分子结构的研究,包括与合成伊丽莎白素 A 相关的努力,提供了对立体化学和分子构型的见解,这对于理解化学反应性和设计新化合物至关重要 (Kaiser 等,2023)。
溴化研究和化学合成
- 对 1-氧代-1,2,3,4-四氢萘的溴化研究提供了对溴化过程区域选择性的见解,为有机合成领域做出贡献,并可能有助于开发新的化学实体 (Pankratov 等,2004)。
结构亲和力关系
- 研究探讨了 N-(1,2,3,4-四氢萘-1-基)-4-芳基-1-哌嗪烷基酰胺的构效关系,揭示了影响血清素受体亲和力的分子特征的关键见解。这项研究对于开发新的神经药理学剂非常有价值 (Leopoldo 等,2004)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
Similar compounds have been shown to interact with various neurotransmitter systems, including serotonin, norepinephrine, and dopamine .
Mode of Action
It is likely that this compound interacts with its targets by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
Given its potential interaction with neurotransmitter systems, it may influence pathways related to mood regulation, pain perception, and other neurological functions .
Result of Action
Based on its potential interaction with neurotransmitter systems, it may influence neuronal signaling and potentially exert effects on mood, pain perception, and other neurological functions .
生化分析
Biochemical Properties
(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of (4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy balance .
Molecular Mechanism
At the molecular level, (4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves interactions with key amino acid residues in the enzyme’s active site, leading to changes in enzyme activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of (4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as promoting cell growth or enhancing metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function .
Metabolic Pathways
(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, depending on the cellular context .
Transport and Distribution
Within cells and tissues, (4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of (4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWVCDBPNUUOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)
![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)

![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)
![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)


![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)
![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)

